(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone

Catalog No.
S539603
CAS No.
57423-71-9
M.F
C28H30O10
M. Wt
526.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-...

CAS Number

57423-71-9

Product Name

(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone

IUPAC Name

(2R,4R,6S,11R,12S,15R,18S,20S,21R,23S,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone

Molecular Formula

C28H30O10

Molecular Weight

526.5 g/mol

InChI

InChI=1S/C28H30O10/c1-22-10-17-24(3)28-18(22)19(30)27(38-28,34-11-14(22)20(31)35-17)13-9-16-26(36-16)7-4-5-15(29)23(26,2)12(13)6-8-25(28,33)21(32)37-24/h4-5,12-14,16-18,33H,6-11H2,1-3H3/t12-,13+,14-,16+,17-,18-,22-,23-,24-,25-,26+,27?,28?/m0/s1

InChI Key

VSLWNSSUMFSGFF-CBSFSRJCSA-N

SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7CC8C9(O8)CC=CC(=O)C9(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C

solubility

Soluble in DMSO

Synonyms

5,6-epxoyphysalin B, 5beta,6beta-epoxyphysalin B, physalin F

Canonical SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7CC8C9(O8)CC=CC(=O)C9(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C

Isomeric SMILES

C[C@@]12C[C@H]3[C@]4(C56[C@H]1C(=O)C(O5)([C@@H]7C[C@@H]8[C@]9(O8)CC=CC(=O)[C@@]9([C@H]7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C

The exact mass of the compound (1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone is 590.1636 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 336815. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Secosteroids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone is a complex organic molecule characterized by its intricate multi-cyclic structure and multiple functional groups including hydroxyl and ketone functionalities. This compound belongs to a class of substances known for their potential biological activities and applications in various fields such as pharmaceuticals and biochemistry.

Involving this compound can be categorized into several types:

  • Hydroxylation Reactions: The presence of hydroxyl groups allows for further chemical modifications through oxidation or esterification.
  • Oxidation-Reduction Reactions: The ketone functionalities can participate in redox reactions.
  • Condensation Reactions: The compound may undergo condensation with other organic molecules to form larger structures or derivatives.

These reactions are often facilitated by specific enzymes in biological systems that act as catalysts to enhance reaction rates and specificity

The biological activity of this compound is predicted to be significant based on its structural features. Computational models have been developed to assess its potential pharmacological effects:

  • Antioxidant Activity: Similar compounds have demonstrated the ability to scavenge free radicals.
  • Anticancer Properties: Some derivatives of complex polycyclic compounds exhibit cytotoxic effects against various cancer cell lines .
  • Enzyme Inhibition: The structural motifs may interact with specific enzymes involved in metabolic pathways .

In vitro studies are essential to validate these predictions and explore the compound's therapeutic potential.

The synthesis of this compound can be approached through several methods:

  • Total Synthesis: A stepwise assembly of the molecule from simpler precursors using various organic reactions such as alkylation and cyclization.
  • Biotransformation: Utilizing microbial or enzymatic systems to modify existing compounds into the target structure.
  • Chemical Modification: Starting from a related compound and applying specific reactions (e.g., hydroxylation or oxidation) to achieve the desired structure.

Each method has its advantages and challenges concerning yield and purity .

This compound has potential applications in:

  • Pharmaceuticals: As a lead compound for drug development targeting specific diseases.
  • Agriculture: Possible use as a biopesticide or growth regulator due to its biological activity.
  • Material Science: Exploration in developing novel materials with unique properties based on its structure.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Receptor Binding Studies: To assess how the compound interacts with specific cellular receptors.
  • Metabolic Pathway Analysis: Understanding how the compound is processed within living organisms can reveal its efficacy and safety profile .
  • Toxicity Assessments: Evaluating potential side effects through various in vitro assays.

These studies help elucidate the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with this molecule but differ in functional groups or stereochemistry:

Compound NameStructural CharacteristicsBiological Activity
Compound AHydroxylated polycyclic structureAntioxidant
Compound BKetone-rich derivativeAnticancer
Compound CSimplified cyclic structureAntimicrobial

Uniqueness

The uniqueness of the target compound lies in its specific stereochemical configuration and the combination of multiple functional groups that may not be present in similar compounds. This complexity could lead to unique biological activities that are not observed in simpler analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

526.18389715 g/mol

Monoisotopic Mass

526.18389715 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Melting Point

295 - 296 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Physalin F

Dates

Last modified: 04-14-2024

Explore Compound Types